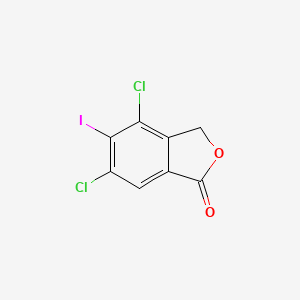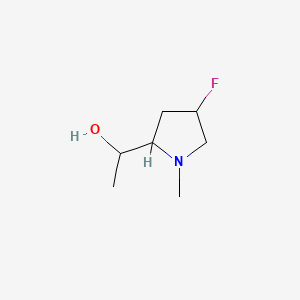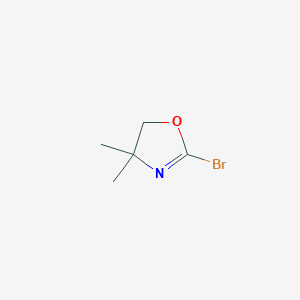
5-Cyclopentyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine can be achieved through various methods. One common approach involves the use of Bronsted acidic ionic liquids as catalysts. For instance, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride has been used to synthesize tetrahydropyridine derivatives . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and environmentally friendly catalysts is crucial for industrial applications .
化学反応の分析
Types of Reactions
5-Cyclopentyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine compounds .
科学的研究の応用
5-Cyclopentyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting neuroprotective effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
Uniqueness
5-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of a cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC名 |
5-cyclopentyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h6,9,11H,1-5,7-8H2 |
InChIキー |
JWAOBDCSVBHGTE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)

![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)




![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)




![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)

